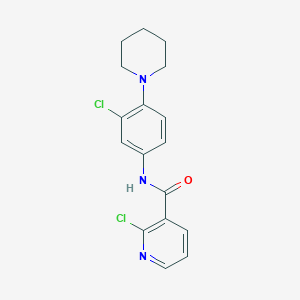![molecular formula C17H20ClNO3 B252711 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B252711.png)
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol is a chemical compound that has been widely used in scientific research for its potential applications in various fields. This compound is also known as harmalol, which is a derivative of harmine, a natural compound found in the seeds of Peganum harmala. Harmalol has been studied extensively for its pharmacological properties, including its effects on the central nervous system, cardiovascular system, and immune system.
科学研究应用
Harmalol has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of harmalol is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Harmalol has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of these diseases.
Harmalol has also been studied for its potential anti-tumor properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
作用机制
The mechanism of action of harmalol is complex and involves several pathways. One of the primary mechanisms of action is the inhibition of monoamine oxidase, as mentioned earlier. Additionally, harmalol has been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This antagonism can lead to an increase in the levels of serotonin in the brain, which can help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects
Harmalol has several biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to an increase in mood, motivation, and cognitive function. Harmalol has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response and can contribute to the development of chronic diseases.
实验室实验的优点和局限性
One of the primary advantages of using harmalol in lab experiments is its high purity. The synthesis method yields harmalol with a purity of over 95%, making it suitable for use in a variety of experiments. Additionally, harmalol has been extensively studied, and its pharmacological properties are well understood.
One of the limitations of using harmalol in lab experiments is its potential toxicity. Harmalol has been shown to have cytotoxic effects on certain cell types, and care must be taken when using it in experiments. Additionally, harmalol has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on harmalol. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for harmalol in these diseases.
Another area of interest is the development of new cancer therapies based on harmalol. Additional studies are needed to determine the mechanisms of action of harmalol in cancer cells and to identify the most effective dosage and administration method.
Conclusion
In conclusion, harmalol is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Harmalol has shown promise in the treatment of neurodegenerative diseases and cancer, and further research is needed to determine its full potential in these areas.
合成方法
The synthesis of harmalol can be achieved through several methods, including the reduction of harmine or the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with phenylethylamine. One of the most common methods for the synthesis of harmalol is through the reduction of harmine using sodium borohydride. The reaction yields harmalol with a purity of over 95%, making it suitable for use in scientific research.
属性
产品名称 |
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol |
|---|---|
分子式 |
C17H20ClNO3 |
分子量 |
321.8 g/mol |
IUPAC 名称 |
2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H20ClNO3/c1-21-16-9-12(8-14(18)17(16)22-2)10-19-11-15(20)13-6-4-3-5-7-13/h3-9,15,19-20H,10-11H2,1-2H3 |
InChI 键 |
YOEJTRBSWUDLSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)
![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)